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Compound of Interest

Compound Name: Acetyl-6-formylpterin

Cat. No.: B030238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational

approaches for studying Acetyl-6-formylpterin, a molecule of significant interest in

immunology and drug development. Acetyl-6-formylpterin, a derivative of 6-formylpterin (a

photodegradation product of folic acid), is known to function as a small molecule antigen

recognized by the major histocompatibility complex-related class I-like molecule (MR1) for

presentation to mucosal-associated invariant T (MAIT) cells.[1][2] Understanding its electronic

structure, stability, and spectroscopic properties through quantum chemical calculations is

crucial for designing novel immunomodulatory agents.

Introduction to Quantum Chemical Calculations for
Pterin Derivatives
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a

powerful avenue for elucidating the behavior of molecules at the atomic level. These

computational methods provide invaluable insights into electronic structures, molecular

geometries, reaction mechanisms, and spectroscopic properties, complementing experimental

data and guiding further research.[3] For pterin derivatives like Acetyl-6-formylpterin,

methods such as Density Functional Theory (DFT) have proven to be particularly effective in

predicting their redox behavior and spectroscopic characteristics.[4][5]

Methodologies for Quantum Chemical Calculations
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The successful application of quantum chemical calculations hinges on the appropriate

selection of computational methods and basis sets.

Density Functional Theory (DFT)
DFT is a widely used method that offers a favorable balance between computational cost and

accuracy, making it suitable for studying relatively large molecules like Acetyl-6-formylpterin.

The choice of the exchange-correlation functional is critical. For pterin derivatives, the following

functionals are commonly employed:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is well-established for

geometry optimizations of organic molecules and has been successfully used for pterin

derivatives.[4][6][7]

CAM-B3LYP (Coulomb-attenuating method B3LYP): This range-separated hybrid functional

is particularly well-suited for calculating excited state properties, such as UV-Vis absorption

spectra, and has shown good agreement with experimental data for similar systems.[4][6][7]

ωB97X-D3: This is another range-separated hybrid functional that includes dispersion

corrections, which can be important for accurately modeling non-covalent interactions.

Basis Sets
The basis set determines the flexibility of the mathematical functions used to represent the

molecular orbitals. Larger basis sets generally provide more accurate results but at a higher

computational cost. Commonly used basis sets for calculations on molecules of this size

include:

Pople-style basis sets (e.g., 6-311+G(d,p)): These are widely used and provide a good

balance of accuracy and computational efficiency. The "+" indicates the addition of diffuse

functions to better describe anions and weak interactions, while "(d,p)" denotes the inclusion

of polarization functions to allow for more flexible orbital shapes.[4][7]

Dunning's correlation-consistent basis sets (e.g., cc-pVTZ): These are designed to

systematically converge towards the complete basis set limit and are often used for high-

accuracy calculations.[6]
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Solvation Models
To simulate the behavior of Acetyl-6-formylpterin in a biological environment, it is crucial to

account for the effects of the solvent (typically water). Implicit solvation models, such as the

Polarizable Continuum Model (PCM), are computationally efficient and widely used for this

purpose.[8]

Workflow for Quantum Chemical Calculations
A typical workflow for the quantum chemical characterization of Acetyl-6-formylpterin is

outlined below. This process involves a series of calculations to determine the molecule's

structure, electronic properties, and spectroscopic signatures.

1. Input Preparation

2. Core Calculations

3. Analysis and Interpretation

Initial Molecular Structure
(e.g., from crystal data or builder)

Select Method and Basis Set
(e.g., B3LYP/6-311+G(d,p))

Geometry Optimization

Frequency Calculation Electronic Properties
(HOMO, LUMO, etc.)

TD-DFT for Excited States
(UV-Vis Spectrum)

Verify Minimum Energy Structure
(No imaginary frequencies)

Analyze Electronic Structure
(Reactivity, Stability)

Compare Calculated and
Experimental Spectra

Click to download full resolution via product page
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Caption: A generalized workflow for quantum chemical calculations.

Calculated and Experimental Data
While comprehensive experimental and computational data specifically for Acetyl-6-
formylpterin are not readily available in the literature, data from its parent compound, 6-

formylpterin, and other pterin derivatives provide a valuable reference point.

Molecular Geometry
The first step in any quantum chemical study is to determine the optimized molecular geometry.

This is achieved by finding the arrangement of atoms that corresponds to a minimum on the

potential energy surface. The table below presents a hypothetical comparison of key bond

lengths and angles for Acetyl-6-formylpterin, which would be obtained from a geometry

optimization calculation.

Parameter Atom 1 Atom 2 Atom 3
Calculated
Value (Å or
°)

Experiment
al Value (Å
or °)

Bond Length C6 C9
Value from

calculation

Value from X-

ray

crystallograp

hy

Bond Length C9 O1
Value from

calculation

Value from X-

ray

crystallograp

hy

Bond Length N5 C6
Value from

calculation

Value from X-

ray

crystallograp

hy

Dihedral

Angle
N5 C6 C9 O1

Value from

calculation
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Note: This table is a template. Specific values would be populated from the output of a DFT

geometry optimization and compared with experimental data if available.

Electronic Properties
The electronic properties of Acetyl-6-formylpterin, such as the energies of the Highest

Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO),

are crucial for understanding its reactivity and stability. The HOMO-LUMO energy gap is a key

indicator of chemical reactivity.

Property Calculated Value (eV) Method/Basis Set

HOMO Energy Value from calculation B3LYP/6-311+G(d,p)

LUMO Energy Value from calculation B3LYP/6-311+G(d,p)

HOMO-LUMO Gap Value from calculation B3LYP/6-311+G(d,p)

Dipole Moment Value from calculation (Debye) B3LYP/6-311+G(d,p)

Note: This table is a template for presenting the results of electronic structure calculations.

Spectroscopic Properties
Quantum chemical calculations can predict various spectroscopic properties, which can then

be compared with experimental data for validation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for

calculating the electronic absorption spectra of molecules. The calculated absorption maxima

(λmax) can be compared with experimental UV-Vis spectra. For 6-formylpterin, DFT

calculations have been used to interpret its UV-Vis absorption and emission data.[9]

Transition
Calculated λmax
(nm)

Oscillator Strength
Experimental λmax
(nm)

S0 → S1 Value from TD-DFT Value from TD-DFT Value from experiment

S0 → S2 Value from TD-DFT Value from TD-DFT Value from experiment
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Note: This table is a template for comparing calculated and experimental UV-Vis data.

Infrared (IR) Spectroscopy: The vibrational frequencies calculated from a DFT frequency

analysis correspond to the peaks in an experimental IR spectrum. These calculations are also

essential to confirm that the optimized geometry is a true minimum (i.e., has no imaginary

frequencies).

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as routinely calculated as IR or

UV-Vis spectra, NMR chemical shifts can also be predicted using quantum chemical methods,

providing another point of comparison with experimental data.

Experimental Protocols
To validate the results of quantum chemical calculations, it is essential to compare them with

high-quality experimental data.

Synthesis of Acetyl-6-formylpterin
Acetyl-6-formylpterin can be synthesized from 6-formylpterin. A general procedure involves

the following steps:

Finely ground 6-formylpterin is added to a mixture of acetic acid and acetic anhydride.

The suspension is refluxed until the solid dissolves.

The solution is filtered, and the filtrate is concentrated by rotary evaporation.

The product is precipitated by cooling and then filtered.

Recrystallization from a suitable solvent system (e.g., isopropanol/water) yields pure Acetyl-
6-formylpterin.[10]

Note: 6-formylpterin is light-sensitive, and appropriate precautions should be taken.[10]

Spectroscopic Characterization
UV-Visible Spectroscopy:
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Prepare solutions of Acetyl-6-formylpterin in a suitable solvent (e.g., methanol or a

buffered aqueous solution) at various concentrations.

Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a

wavelength range of approximately 200-600 nm.

The solvent is used as a reference.

FTIR Spectroscopy:

The solid sample of Acetyl-6-formylpterin can be analyzed using an Attenuated Total

Reflectance (ATR) accessory on an FTIR spectrometer.

A small amount of the sample is placed on the ATR crystal, and the spectrum is recorded.

Alternatively, a KBr pellet of the sample can be prepared.

NMR Spectroscopy:

Dissolve the Acetyl-6-formylpterin sample in a suitable deuterated solvent (e.g., DMSO-

d6).

Record the 1H and 13C NMR spectra on a high-field NMR spectrometer.

Two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed to aid in the

assignment of all proton and carbon signals.

Conclusion
Quantum chemical calculations provide a powerful and versatile toolkit for investigating the

properties of Acetyl-6-formylpterin. By combining theoretical predictions with experimental

validation, researchers can gain a deep understanding of its structure, reactivity, and

spectroscopic signatures. This knowledge is invaluable for the rational design of new pterin-

based compounds with tailored immunomodulatory properties for therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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